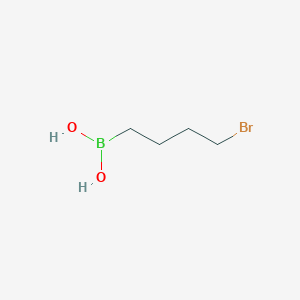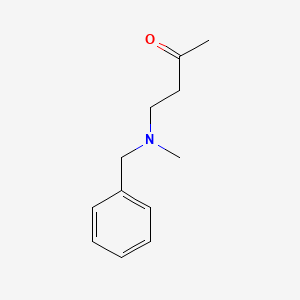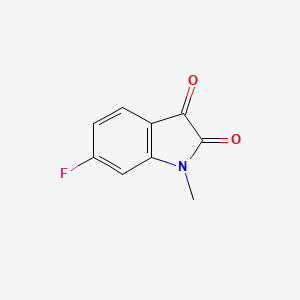
6-Fluoro-1-methylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1-methylindoline-2,3-dione is a fluorinated indoline derivative that is part of a broader class of compounds with potential applications in biomedical analysis and antibacterial treatments. While the specific compound is not directly studied in the provided papers, related fluorinated indole derivatives have been synthesized and evaluated for their properties and potential uses. For instance, fluorogenic enzyme substrates have been synthesized for the detection of pathogenic bacteria, and fluorinated indole derivatives have been assessed for their antibacterial activity .
Synthesis Analysis
The synthesis of related fluorinated indole derivatives involves various chemical reactions. For example, 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones have been synthesized through the reaction of secondary amines with N-chloro-acetyl-5/6-fluoroindole-2,3-diones. Additionally, 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones were produced by condensing substituted phenylhydrazines with 5/6-fluoro-1-morpholinomethylindole-2,3-diones . These methods suggest possible synthetic routes that could be adapted for the synthesis of 6-Fluoro-1-methylindoline-2,3-dione.
Molecular Structure Analysis
The molecular structure of fluorinated indole derivatives is characterized by the presence of a fluorine atom, which can influence the compound's electronic properties and reactivity. In a related compound, the dihedral angle between the isoindoline-1,3-dione and a substituted phenol group was measured, indicating the planarity of the isoindoline-1,3-dione fragment . This structural information is relevant as it can affect the compound's intermolecular interactions and stability.
Chemical Reactions Analysis
Fluorinated indole derivatives participate in various chemical reactions. The synthesis of these compounds often involves condensation reactions, as well as reactions with secondary amines. The presence of the fluorine atom can alter the reactivity of the indole ring, potentially leading to unique chemical behaviors that could be exploited in the development of new reagents or pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indole derivatives are influenced by their molecular structure. For instance, the stability of these compounds against light and heat has been noted, with no degradation observed under certain conditions . The photophysical properties, such as fluorescence intensity and quantum yield, are also significant, as they determine the compound's suitability for applications like fluorescent labeling or the detection of bacteria . The intermolecular hydrogen bonding patterns can further affect the compound's solubility and crystallinity .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interaction
- The compound 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione has been analyzed for its molecular structure, revealing a significant dihedral angle between its isoindoline-1,3-dione and 3-fluoro-4-methylphenol groups, contributing to its planarity and intermolecular interactions (Vesek et al., 2012).
Antibacterial Properties
- A study on fluorine-containing indole-2,3-dione derivatives, including 6-Fluoro-1-methylindoline-2,3-dione, demonstrated their potential as antibacterial agents against Gram-positive and Gram-negative bacteria (Joshi, Pathak, & Jain, 1981).
Synthesis and Herbicidal Activity
- The synthesis of 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones and their utility as herbicides were explored. These compounds, including variants of 6-Fluoro-1-methylindoline-2,3-dione, exhibit activity as protoporphyrinogen oxidase inhibitors, a mechanism used in herbicidal applications (Huang et al., 2005).
Fluorescent Probe Development
- Research has focused on developing fluorescent probes using derivatives of 6-Fluoro-1-methylindoline-2,3-dione for detecting specific substances, such as 1, 4-dithiothreitol (DTT), demonstrating the compound's utility in biochemical imaging and sensing applications (Sun et al., 2018).
Antimicrobial Activity of Derivatives
- Derivatives of 5-Fluoro-1H-indole-2,3-dione-triazoles, closely related to 6-Fluoro-1-methylindoline-2,3-dione, have been synthesized and shown to possess significant antimicrobial properties, highlighting the potential of fluorine-containing indole derivatives in pharmaceutical applications (Deswal et al., 2020).
Liquid Chromatographic Analysis
- Phanquinone, similar in structure to 6-Fluoro-1-methylindoline-2,3-dione, has been used as a fluorescent pre-chromatographic derivatization reagent for liquid chromatographic analyses, demonstrating the utility of these compounds in analytical chemistry (Gatti, Gioia, & Pietra, 2002).
Antituberculosis Activity
- Synthesized derivatives of 5-fluoro-1H-indole-2,3-dione have exhibited promising antituberculosis activity, suggesting the therapeutic potential of 6-Fluoro-1-methylindoline-2,3-dione and its analogs in treating tuberculosis (Karalı et al., 2007).
Tyrosinase Inhibition
- Phthalimide derivatives, structurally similar to 6-Fluoro-1-methylindoline-2,3-dione, have shown potential as tyrosinase inhibitors, indicating possible applications in cosmetic and dermatological formulations (Then et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-fluoro-1-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMHRNWVOHIJLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564086 |
Source


|
| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methylindoline-2,3-dione | |
CAS RN |
134640-74-7 |
Source


|
| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

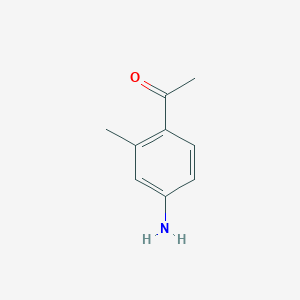

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)
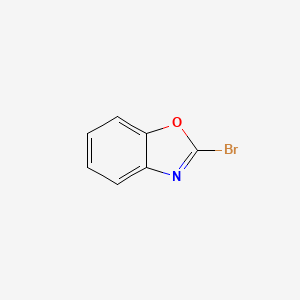
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)
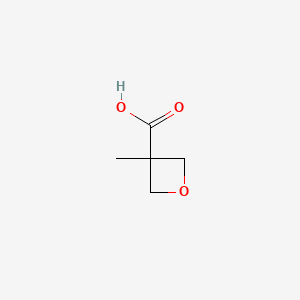

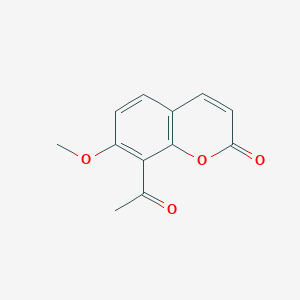

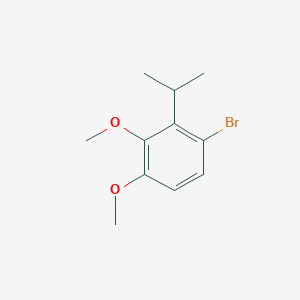
![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)
